molecular formula C22H15N5O6 B2976435 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide CAS No. 898455-40-8

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide

Cat. No.: B2976435
CAS No.: 898455-40-8
M. Wt: 445.391
InChI Key: ANPQRRRMBMPZEL-UHFFFAOYSA-N
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Description

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure recognized for its diverse biological activities and significant value in medicinal chemistry and drug discovery research . This compound features a strategic molecular design, combining a 2-methylquinazolin-4-one core with a 3,5-dinitrobenzamide group. The quinazolinone moiety is a privileged structure in pharmacology, known to interact with various enzymatic targets . The specific substitution pattern on this scaffold is critical for its bioactivity and physicochemical properties, making it a compound of interest for structure-activity relationship (SAR) studies. The primary research applications of this compound are anticipated in the fields of oncology and inflammation . Quinazolinone derivatives have been extensively investigated as potent inhibitors of key protein targets, such as the Bromodomain-containing protein 4 (BRD4) and Poly (ADP-ribose) polymerase-1 (PARP1) . These targets are pivotal in regulating gene transcription and DNA repair pathways, respectively. The development of dual-target inhibitors for these proteins represents a novel strategy in cancer research, particularly for breast cancer models, leveraging the concept of synthetic lethality . Furthermore, novel compounds bearing the 4-oxoquinazolin-3(4H)-yl group have demonstrated significant analgesic and anti-inflammatory properties in preclinical models, with some derivatives showing efficacy comparable to reference drugs like diclofenac but with a more favorable ulcerogenic profile . Researchers can utilize this high-purity compound as a key intermediate or pharmacological probe to explore new therapeutic avenues. Its structure is well-suited for further chemical modification to develop more potent or selective analogs. It is also a valuable tool for in vitro binding assays, enzymatic inhibition studies, and cellular models of disease to elucidate complex biological pathways. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O6/c1-13-23-20-8-3-2-7-19(20)22(29)25(13)16-6-4-5-15(11-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPQRRRMBMPZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of 2-methyl-4-oxoquinazoline. This can be achieved through the cyclization of o-aminobenzamide with acetic anhydride. Following this, the resulting quinazoline derivative undergoes nitration using concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

Industrial production methods: In an industrial setting, the synthesis of this compound involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of suitable solvents, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives, depending on the reaction conditions and reagents used.

  • Reduction: Reduction reactions can convert the nitro groups to amine groups, altering the compound's chemical and biological properties.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions:

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

  • Substitution: Conditions vary depending on the desired substitution, often involving bases or acids as catalysts.

Major products formed from these reactions: The products formed from these reactions vary depending on the specific reagents and conditions used. Major products include oxidized or reduced derivatives, and compounds with substituted functional groups.

Scientific Research Applications

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide has several scientific research applications:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: It serves as a probe to study biological processes and as a potential lead compound for drug discovery.

  • Medicine: Research investigates its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

  • Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

  • N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide versus N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-diaminobenzamide: The presence of nitro groups in the former compound imparts distinct electronic and steric properties, influencing its chemical reactivity and biological activity.

  • This compound versus N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzamide: The additional nitro group in the latter compound affects its interaction with molecular targets, potentially altering its efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Compound 2h (N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide)

  • Structure : Shares the 2-methyl-4-oxoquinazolin-3(4H)-yl core but lacks nitro groups on the benzamide.
  • Physical Properties : Melting point = 187°C; IR peaks at 1665 cm⁻¹ (amide C=O) and 1597 cm⁻¹ (aromatic C=C) .

Compound in (N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethoxybenzamide)

  • Structure : Features 3,5-dimethoxybenzamide and a chloro substituent on the phenyl ring.
  • Impact : Methoxy groups are electron-donating, which may reduce binding affinity to bacterial targets compared to nitro groups. The chloro substituent could enhance lipophilicity, improving membrane permeability .
Functional Group Variations

3,5-Dinitrobenzamide Derivatives

  • Compound 10d (): Contains a 3,5-dinitrobenzamide group linked to a fluorophenyl-oxazolidinone-piperazinyl scaffold. Synthesis: 45% yield via acyl chloride coupling; mp = 191–194°C.
  • Compound 31 () : (S)-N-(4-(methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)-3,5-dinitrobenzamide.
    • Synthesis : 38% yield; designed for antitubercular activity.
    • Relevance : Highlights the role of the dinitrobenzamide group in targeting Mycobacterium tuberculosis .

Non-Nitro Derivatives

  • Compounds 3a-l (): Pyrazole-quinazoline hybrids with propenamide linkers. Activity: Exhibit anticancer (e.g., via apoptosis induction) and antibacterial effects, emphasizing the quinazolinone scaffold’s versatility .

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dinitrobenzamide is a synthetic organic compound belonging to the quinazoline family. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, including its quinazoline moiety and dinitrobenzamide group, contribute to its diverse biological properties.

Molecular Structure

The molecular formula for this compound is C22H15N5O6C_{22}H_{15}N_{5}O_{6}. The compound features a complex arrangement of functional groups that influence its reactivity and biological interactions.

IUPAC Name

The IUPAC name of the compound is N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dinitrobenzamide.

Structural Representation

Property Details
Molecular Formula C22H15N5O6C_{22}H_{15}N_{5}O_{6}
Molecular Weight 433.39 g/mol
InChI Key InChI=1S/C22H15N5O6/c1-13-23-20-8-3-2-7-19(20)22(29)25(13)16-6-4-5-15(11-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of nitro groups enhances its electronic properties, potentially allowing it to act as an inhibitor for specific enzymes or receptors involved in disease processes.

Pharmacological Applications

Research indicates that this compound may exhibit:

  • Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in vitro and in vivo.
  • Antimicrobial Properties: Its structure may confer activity against certain bacterial strains, although further studies are needed to confirm this.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinazoline derivatives similar to this compound:

  • Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives could inhibit tumor growth in xenograft models by targeting specific kinases involved in cell signaling pathways .
  • Anti-inflammatory Research: Another study highlighted the anti-inflammatory effects of related compounds in models of arthritis, showing significant reductions in inflammatory cytokines .
  • Antimicrobial Activity: Research indicated that similar quinazoline compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antimicrobial agents .

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